molecular formula C10H11Cl2N3O2 B8428442 2-Piperazino-4,5-dichloronitrobenzene

2-Piperazino-4,5-dichloronitrobenzene

Cat. No.: B8428442
M. Wt: 276.12 g/mol
InChI Key: RWENNIBLLPUQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperazino-4,5-dichloronitrobenzene is a nitrobenzene derivative featuring a piperazine ring substituted at the 2-position and chlorine atoms at the 4- and 5-positions. The electron-withdrawing nitro and chlorine groups influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C10H11Cl2N3O2

Molecular Weight

276.12 g/mol

IUPAC Name

1-(4,5-dichloro-2-nitrophenyl)piperazine

InChI

InChI=1S/C10H11Cl2N3O2/c11-7-5-9(14-3-1-13-2-4-14)10(15(16)17)6-8(7)12/h5-6,13H,1-4H2

InChI Key

RWENNIBLLPUQMO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • In contrast, quinolones (e.g., 3) feature a carboxylic acid group (–CO₂H) that contributes to antimicrobial activity via metal chelation .
  • Substituent Diversity: The quinolone derivatives (5a–m) incorporate diverse aroyl or benzenesulfonyl groups on the piperazine ring, which modulate lipophilicity and target binding. For example, 5a–m use substituents like benzyloxycarbonyl or substituted benzoyl to optimize pharmacokinetics .
2.3 Inferred Pharmacological Properties

While the evidence lacks direct biological data for this compound, comparisons with quinolones (3, 5a–m) suggest:

  • Antimicrobial Potential: Quinolones derive activity from DNA gyrase inhibition. The nitro group in nitrobenzene derivatives may confer antibacterial or antiparasitic properties via nitroreductase activation, as seen in metronidazole analogs.
  • Solubility and Bioavailability: The chlorine and nitro groups in this compound may reduce solubility compared to quinolones (–CO₂H enhances water solubility).

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